2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, a furan ring, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Formation of the Amide Bond: The coupling of the phenoxyacetic acid intermediate with furan-2-ylmethylamine and 4-methylbenzylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenoxy group may play a role in binding to the target site, while the acetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(benzyl)acetamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is unique due to the presence of both the furan ring and the chloro-substituted phenoxy group, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16-5-7-18(8-6-16)13-24(14-20-4-3-11-26-20)22(25)15-27-19-9-10-21(23)17(2)12-19/h3-12H,13-15H2,1-2H3 |
InChI Key |
UZGCSAMQQWDNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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